Isomeric Differentiation: 3‑Ethoxyphenyl vs. 4‑Ethoxyphenyl Regioisomer
The target compound carries a 3‑ethoxyphenyl group at the triazole 5‑position, whereas the closest commercially listed isomer bears a 4‑ethoxyphenyl group (EVT‑12272187) [1]. Although no head‑to‑head bioassay data exist for the two regioisomers, the meta‑ vs. para‑substitution pattern alters the electron density on the phenyl ring and the spatial orientation of the ethoxy oxygen, a feature known to influence hydrogen‑bonding interactions with biological targets [2]. For procurement purposes, the two isomers must be treated as chemically distinct entities with non‑interchangeable biological profiles.
| Evidence Dimension | Regiochemistry of the 5‑aryl substituent |
|---|---|
| Target Compound Data | 5‑(3‑ethoxyphenyl) isomer |
| Comparator Or Baseline | 5‑(4‑ethoxyphenyl) isomer (EVT‑12272187) |
| Quantified Difference | Structural isomerism; no quantitative bioactivity difference data available |
| Conditions | N/A – comparison based on chemical structure data from PubChem [1] |
Why This Matters
Ordering the wrong regioisomer compromises experimental reproducibility and invalidates structure‑based hypotheses.
- [1] PubChem Substance ID 29559034 (legacy record). Deposited by ChemSpider, 2007-12-04. View Source
- [2] Yang, G., Yuan, J. & Yang, H. (1999) 'Syntheses and bioactivity of 3,5‑disubstituted 4‑amino‑1,2,4‑triazole derivatives', Journal of Central China Normal University (Natural Sciences), 38(3). View Source
